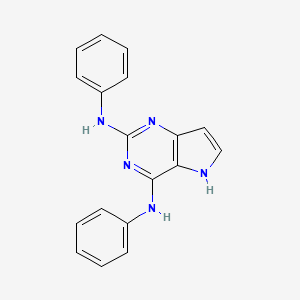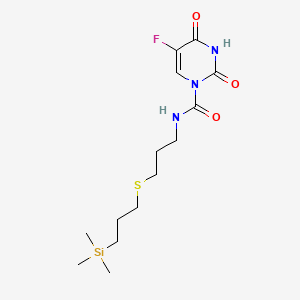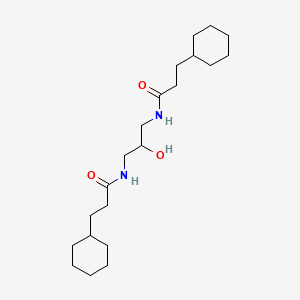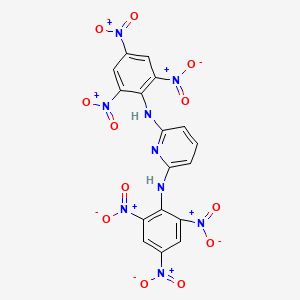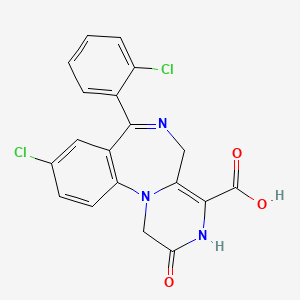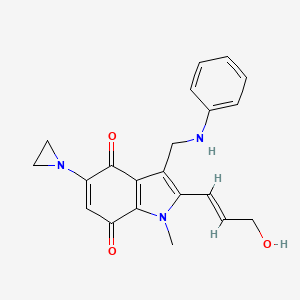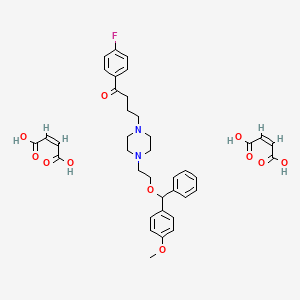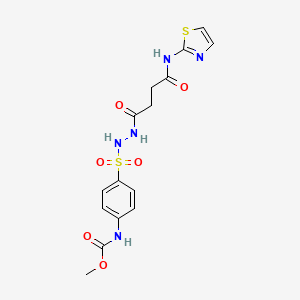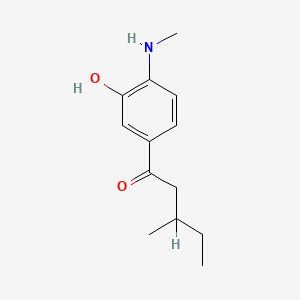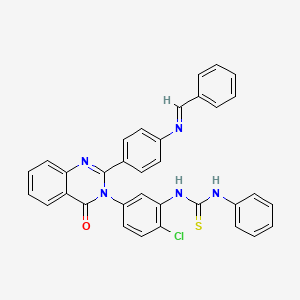
Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound with a unique structure that combines elements of thiourea, quinazoline, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Groups: This step involves the use of phenylating agents to introduce the phenyl groups at specific positions on the quinazoline core.
Formation of the Thiourea Moiety: This involves the reaction of the intermediate compound with thiourea under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea moieties but different substituents.
Quinazoline Derivatives: Compounds with the quinazoline core but different functional groups.
Phenyl Substituted Compounds: Compounds with phenyl groups attached to different cores.
Uniqueness
Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is unique due to its combination of structural elements, which confer specific chemical and biological properties
属性
CAS 编号 |
83408-68-8 |
|---|---|
分子式 |
C34H24ClN5OS |
分子量 |
586.1 g/mol |
IUPAC 名称 |
1-[5-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]-2-chlorophenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H24ClN5OS/c35-29-20-19-27(21-31(29)39-34(42)37-26-11-5-2-6-12-26)40-32(38-30-14-8-7-13-28(30)33(40)41)24-15-17-25(18-16-24)36-22-23-9-3-1-4-10-23/h1-22H,(H2,37,39,42) |
InChI 键 |
INOIDXKNBMWSAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)Cl)NC(=S)NC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
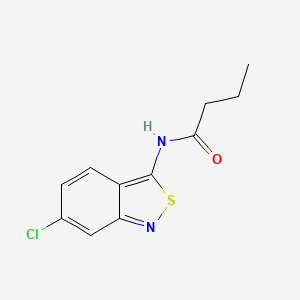
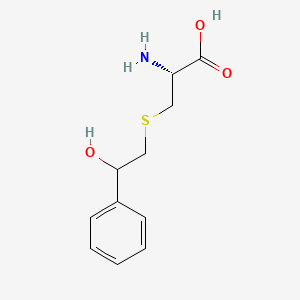
![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)
